
N-ethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as ETON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETON is a yellow crystalline powder that is sparingly soluble in water and has a molecular weight of 376.43 g/mol.
作用機序
The exact mechanism of action of ETON is not fully understood. However, studies have suggested that ETON may interact with proteins and alter their conformation, leading to changes in their function. ETON has also been found to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
ETON has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the viability of normal cells, while inducing apoptosis in cancer cells. ETON has also been found to inhibit the proliferation of cancer cells in vitro. Additionally, ETON has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
ETON has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for imaging and detection purposes. ETON is also relatively stable and has low toxicity, making it a safe compound to work with. However, ETON has limitations in terms of its solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on ETON. One area of interest is the development of ETON-based fluorescent probes for the detection of protein conformational changes in biological systems. Additionally, ETON may have potential applications in the development of photodynamic therapy for cancer treatment. Further research is also needed to fully understand the mechanism of action of ETON and its potential applications in other areas of science.
Conclusion:
In conclusion, ETON is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. The synthesis of ETON involves the reaction between 2-nitroaniline and o-tolylisocyanate. ETON has been found to exhibit fluorescence properties, making it useful in fluorescence microscopy and as a fluorescent probe to detect protein conformational changes in biological systems. ETON has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The exact mechanism of action of ETON is not fully understood, but it has been found to induce apoptosis in cancer cells and have anti-inflammatory properties. ETON has several advantages for use in lab experiments, including its high fluorescence and low toxicity. However, its solubility in water may limit its use in certain experiments. Future research on ETON is needed to fully understand its potential applications in various fields of science.
合成法
The synthesis of ETON involves the reaction between 2-nitroaniline and o-tolylisocyanate in the presence of ethanol and sodium ethoxide. The reaction yields a yellow crystalline powder of ETON. The purity of ETON can be improved by recrystallization from ethanol.
科学的研究の応用
ETON has been extensively studied for its potential applications in various fields of science. It has been found to exhibit fluorescence properties, making it useful in fluorescence microscopy. ETON has also been used as a fluorescent probe to detect protein conformational changes in biological systems. Additionally, ETON has been used as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
N-ethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-3-18-14-9-8-12(10-15(14)21(22)23)17-19-16(20-24-17)13-7-5-4-6-11(13)2/h4-10,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFXSJSSXEMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

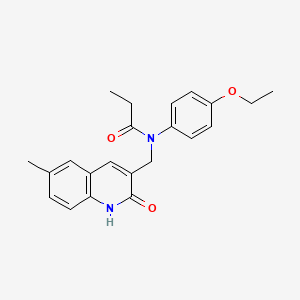
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
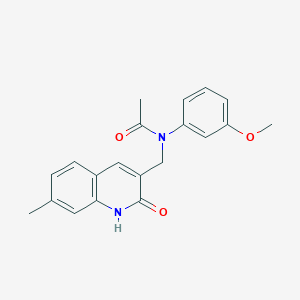
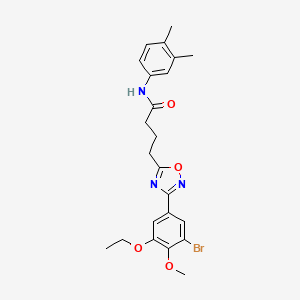
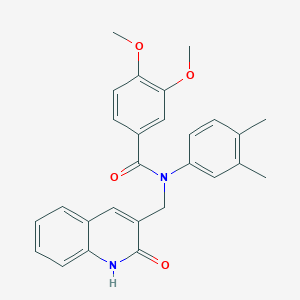

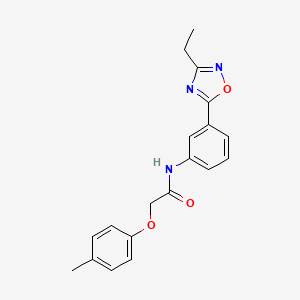

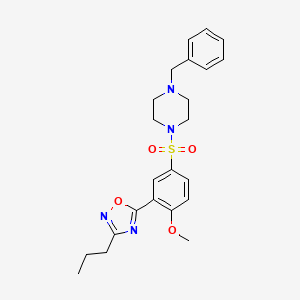
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
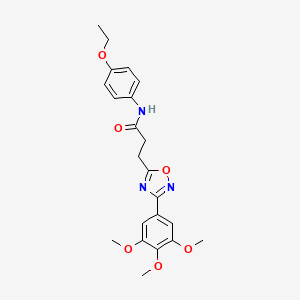
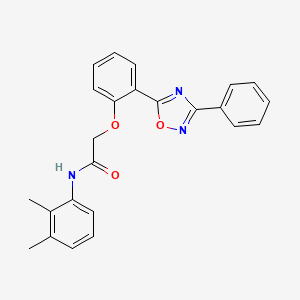
![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)
